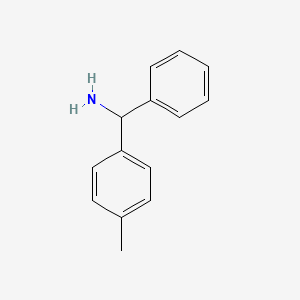

4-Methylbenzhydrylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPQFNXOFFPHJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970462 | |

| Record name | 1-(4-Methylphenyl)-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55095-21-1 | |

| Record name | 4-Methylbenzhydrylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055095211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methylphenyl)-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Methylbenzhydrylamine (MBHA) Resin in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzhydrylamine (MBHA) resin is a cornerstone of solid-phase peptide synthesis (SPPS), particularly for the production of peptides with a C-terminal amide.[1] This technical guide provides an in-depth overview of the applications, experimental protocols, and key considerations when utilizing MBHA resin in the laboratory. The information presented herein is intended to equip researchers with the knowledge to effectively employ this versatile solid support in their peptide synthesis workflows.

MBHA resin is a polystyrene-based resin functionalized with a this compound linker. This linker is stable to the repetitive acid treatments used for the removal of the temporary Nα-protecting group in Boc-SPPS, yet it can be cleaved under strong acidic conditions to yield a C-terminal peptide amide.[2][3] This characteristic makes it an ideal choice for the synthesis of a wide range of biologically active peptides, many of which possess a C-terminal amide that contributes to their stability and biological function.

Core Applications of MBHA Resin

The primary application of MBHA resin is in Boc-based solid-phase peptide synthesis (Boc-SPPS) to generate peptide amides.[1] Beyond this central role, its utility extends to other areas of chemical and pharmaceutical research:

-

Drug Discovery and Development: MBHA resin is instrumental in the synthesis of peptide-based drug candidates and their analogs for structure-activity relationship (SAR) studies.

-

Bioconjugation: The resin can be used as a solid support for the synthesis of peptides that are subsequently conjugated to other molecules, such as carrier proteins, labels, or cytotoxic agents.

-

Combinatorial Chemistry: Its properties make it suitable for the generation of peptide libraries for high-throughput screening and the discovery of novel bioactive sequences.

Boc-SPPS Workflow Using MBHA Resin

The synthesis of a peptide on MBHA resin using Boc chemistry follows a cyclical process of deprotection, neutralization, and coupling, culminating in a final cleavage and deprotection step.

Caption: General workflow for Boc-SPPS on MBHA resin.

Experimental Protocols

Detailed methodologies for the key stages of peptide synthesis on MBHA resin are provided below. These protocols serve as a general guide and may require optimization based on the specific peptide sequence.

Resin Preparation and First Amino Acid Coupling

-

Resin Swelling: Swell the MBHA resin in dichloromethane (DCM) for 30-60 minutes.

-

Neutralization (if starting from HCl salt): Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 10-15 minutes to neutralize the hydrochloride salt.

-

Washing: Wash the resin thoroughly with DCM followed by N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling:

-

Pre-activate the first Nα-Boc-protected amino acid (2-4 equivalents relative to resin loading) with a coupling agent such as HBTU in the presence of DIEA in DMF.

-

Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test to ensure completion.

-

Standard Boc-SPPS Cycle

| Step | Reagents and Conditions | Duration |

| 1. Nα-Boc Deprotection | 25-50% Trifluoroacetic Acid (TFA) in DCM | 1-2 min pre-wash, followed by 20-30 min |

| 2. Washing | DCM (3x), Isopropanol (IPA) (2x), DMF (3x) | ~10 min |

| 3. Neutralization | 5-10% DIEA in DMF or DCM | 2 x 2 min |

| 4. Washing | DMF (3x) | ~5 min |

| 5. Coupling | 2-4 eq. Boc-amino acid, 2-4 eq. coupling reagent (e.g., HBTU), 4-8 eq. DIEA in DMF | 30-120 min |

| 6. Washing | DMF (3x), DCM (3x) | ~10 min |

Final Cleavage and Deprotection

The final step involves the cleavage of the peptide from the MBHA resin and the simultaneous removal of side-chain protecting groups. This is achieved using strong acids. The choice of the cleavage cocktail is critical and depends on the amino acid composition of the peptide.

References

An In-depth Technical Guide to 4-Methylbenzhydrylamine: Core Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-methylbenzhydrylamine. While the free amine form is a distinct chemical entity, its primary and most significant application in research and drug development is in its polymer-bound form, commonly known as this compound (MBHA) resin. This guide will cover both the core molecule and its application in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and peptide-based therapeutics.

Core Chemical Properties and Structure

This compound is a primary amine featuring a benzhydryl group substituted with a methyl group on one of the phenyl rings. Its structure is the foundation for the functional linker used in MBHA resin.

Chemical Structure:

An In-depth Technical Guide to 4-Methylbenzhydrylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methylbenzhydrylamine hydrochloride, a compound of interest in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, outlines a probable synthetic route, and discusses the potential pharmacological context of benzhydrylamine derivatives.

Chemical and Physical Properties

This compound hydrochloride exists in two primary forms: a free salt and a polymer-supported version widely utilized in solid-phase peptide synthesis. The CAS number for the free base, this compound, is 55095-21-1. The hydrochloride salt of the polymer-supported form is registered under CAS number 5267-49-2.[1][2] While extensive data is available for the polymer-supported resin, specific quantitative properties for the free hydrochloride salt are not well-documented in publicly available literature.

Table 1: Chemical Identifiers and Properties of this compound and its Hydrochloride Salt

| Identifier | This compound (Free Base) | This compound Hydrochloride (Non-Polymer) | This compound Hydrochloride (Polymer-Supported) |

| CAS Number | 55095-21-1 | 5267-49-2 (representative)[1] | 5267-49-2[1][2] |

| Molecular Formula | C₁₄H₁₅N | C₁₄H₁₆ClN[1] | Not applicable |

| Molecular Weight | 197.28 g/mol | 233.74 g/mol [1] | Not applicable |

| Appearance | Not specified | Likely a crystalline solid | White to yellow beads[2] |

| Solubility | Not specified | Expected to have improved water solubility compared to the free base | Suspended in DCM/DFM (1:1)[2] |

| Melting Point | Not specified | Not specified | Not applicable |

| Boiling Point | Not specified | Not specified | Not applicable |

Synthesis of this compound Hydrochloride: An Experimental Protocol

Materials:

-

4-Methylbenzophenone

-

Ammonium formate or another amine source

-

Formic acid or a suitable reducing agent

-

Methanol or another appropriate solvent

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Diethyl ether or other non-polar solvent for precipitation

-

Standard laboratory glassware and equipment

Methodology:

-

Reductive Amination: In a round-bottom flask, dissolve 4-methylbenzophenone in a suitable solvent such as methanol. Add an excess of an amine source, like ammonium formate, and a reducing agent, such as formic acid. The reaction mixture is then refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and a non-polar organic solvent (e.g., ethyl acetate). The aqueous layer is basified to deprotonate the amine, and the product is extracted into the organic layer. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

Formation of the Hydrochloride Salt: The dried organic solution containing the free base is concentrated. The free base is then redissolved in a minimal amount of a suitable solvent (e.g., diethyl ether). A solution of hydrochloric acid in an organic solvent (e.g., ethanolic HCl) is added dropwise with stirring.

-

Isolation and Purification: The precipitated this compound hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified salt should also be determined.

Potential Pharmacological Significance and Signaling Pathways

Specific pharmacological data for this compound hydrochloride is scarce in the public domain. However, the benzhydrylamine scaffold is a common motif in a variety of biologically active compounds, including antihistamines, anticholinergics, and central nervous system (CNS) active agents. Derivatives of benzhydrylamine are known to interact with various receptors and transporters in the CNS.

For illustrative purposes, a hypothetical signaling pathway that could be modulated by a CNS-active benzhydrylamine derivative is presented below. This diagram represents a generic G-protein coupled receptor (GPCR) signaling cascade, which is a common mechanism of action for many drugs targeting the CNS.

Conclusion

This compound hydrochloride is a chemical entity with established applications in synthetic chemistry, particularly its polymer-supported form in peptide synthesis. While detailed physicochemical and pharmacological data for the free hydrochloride salt are not extensively reported, its structural similarity to known bioactive molecules suggests potential for further investigation in drug discovery and development. The provided synthetic overview and hypothetical signaling pathway serve as a foundational guide for researchers interested in exploring this and related compounds. Further experimental work is necessary to fully characterize the properties and biological activities of non-polymer-bound this compound hydrochloride.

References

The Core of Peptide Amide Synthesis: A Technical Guide to 4-Methylbenzhydrylamine (MBHA) Resin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-methylbenzhydrylamine (MBHA) resin, a cornerstone of solid-phase peptide synthesis (SPPS), particularly for the production of C-terminal peptide amides. This document details the resin's fundamental properties, its core functional group, and detailed experimental protocols for its use.

Introduction to this compound (MBHA) Resin

This compound (MBHA) resin is a specialized solid support used extensively in peptide chemistry. It is a polystyrene-based resin, typically cross-linked with 1-2% divinylbenzene, functionalized with a this compound moiety. This functional group is the key to its utility, enabling the synthesis of peptides with a C-terminal amide, a common feature in many biologically active peptides that can enhance their stability and activity.[1][2]

The primary application of MBHA resin is in conjunction with the Boc (tert-butyloxycarbonyl) strategy for solid-phase peptide synthesis.[1][2][3] The linkage of the peptide to the resin is stable to the mildly acidic conditions used for the repetitive cleavage of the N-terminal Boc protecting group but can be cleaved under strong acidic conditions at the final step of the synthesis.[4]

The Functional Group and its Significance

The active functional group of MBHA resin is the amine group of the this compound linker.[3][5][6] This primary amine serves as the anchoring point for the first amino acid in the peptide chain. The synthesis begins with the formation of an amide bond between the carboxylic acid of the first Boc-protected amino acid and the amine group of the resin.

The IUPAC name for the core functional moiety is (4-methylphenyl)-phenylmethanamine.[7] The resin is often supplied as the hydrochloride salt to improve the stability of the amine functional group and prevent its oxidation.[2] Before the coupling of the first amino acid, the resin must be neutralized to liberate the free amine.[2]

The structure of the this compound linker is designed for controlled acid lability. The bond between the peptide's C-terminal carbonyl and the linker's nitrogen is stable during the synthesis cycles but can be cleaved by strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) to release the peptide as a C-terminal amide.[4]

Figure 1: Logical relationship of MBHA resin components in peptide synthesis.

Quantitative Data and Resin Properties

The selection of MBHA resin for a particular synthesis depends on its specific properties. The following table summarizes key quantitative parameters for commercially available MBHA resins.

| Property | Typical Value Range | Significance |

| Substitution (Loading) | 0.3 - 1.4 mmol/g | Defines the amount of peptide that can be synthesized per gram of resin.[3][8] |

| Mesh Size | 100 - 200 or 200 - 400 | Affects solvent diffusion and reaction kinetics. Finer mesh provides higher surface area but may lead to slower filtration.[8][9] |

| Cross-linking | 1% or 2% Divinylbenzene (DVB) | Determines the swelling properties and mechanical stability of the resin beads.[3][9] |

Experimental Protocols

The following sections provide detailed methodologies for the key stages of solid-phase peptide synthesis using MBHA resin with Boc chemistry.

Resin Preparation and Swelling

Before initiating the synthesis, the resin must be swelled to allow for efficient diffusion of reagents.

-

Place the desired amount of MBHA resin in a reaction vessel.

-

Add a suitable solvent, such as dichloromethane (DCM), to completely cover the resin.

-

Allow the resin to swell for a minimum of 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the solvent by filtration.

Neutralization of the Resin

If the MBHA resin is in its hydrochloride salt form, the amine must be deprotected.

-

Suspend the swollen resin in a 10% (v/v) solution of diisopropylethylamine (DIPEA) in DCM. Use approximately 10 mL of solution per gram of resin.[2]

-

Agitate the suspension for 10-15 minutes.

-

Filter the resin and wash thoroughly with DCM to remove excess DIPEA and its salt.

Figure 2: Workflow for MBHA resin preparation.

Coupling of the First Amino Acid

-

Dissolve 1.5 to 2.5 equivalents of the first Boc-protected amino acid and an equimolar amount of 1-hydroxybenzotriazole (HOBt) in a minimal amount of dimethylformamide (DMF).[2]

-

Add this solution to the neutralized and washed resin.

-

Cool the mixture in an ice bath.

-

Add an amount of N,N'-diisopropylcarbodiimide (DIC) equimolar to the Boc-amino acid.

-

Allow the reaction to proceed for approximately 4 hours at room temperature with agitation.[2]

-

Monitor the reaction completion using a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

If the coupling is incomplete, the remaining free amines can be "capped" by acetylation with acetic anhydride and pyridine to prevent the formation of deletion sequences.

The Synthesis Cycle: Deprotection, Neutralization, and Coupling

For each subsequent amino acid, the following cycle is repeated:

-

Boc Deprotection: The N-terminal Boc group is removed by treating the peptide-resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for about 30 minutes.[1]

-

Washing: The resin is washed with DCM and isopropanol (IPA) to remove the cleaved Boc group and residual TFA.[1]

-

Neutralization: The resulting N-terminal trifluoroacetate salt is neutralized with a 10% solution of DIPEA in DCM to liberate the free amine.

-

Washing: The resin is washed with DCM to remove excess base.

-

Coupling: The next Boc-protected amino acid is coupled as described in section 4.3.

Figure 3: The Boc-SPPS cycle using MBHA resin.

Cleavage of the Peptide from the Resin

The final step is the cleavage of the completed peptide from the MBHA resin and the simultaneous removal of side-chain protecting groups. This requires strong acidic conditions.

Cleavage Cocktail Comparison

| Cleavage Reagent | Typical Conditions | Notes |

| Hydrogen Fluoride (HF) | 0°C for 1-2 hours | Highly effective but extremely toxic and requires specialized apparatus.[5] The "low-high" HF procedure can be used to minimize side reactions. |

| Trifluoromethanesulfonic acid (TFMSA) | Room temperature for 90-120 minutes | A strong acid alternative to HF that does not require a specialized apparatus, but is still highly corrosive.[5] |

| HBr in Acetic Acid/TFA | Room temperature for 60-90 minutes | Another alternative to HF, compatible with certain protecting groups.[5] |

General TFMSA Cleavage Protocol:

-

Dry the final peptide-resin under vacuum.

-

In a round-bottom flask, suspend the dried resin (e.g., 250 mg) in a mixture of TFA and scavengers (e.g., thioanisole, m-cresol) to trap reactive carbocations generated during cleavage.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add TFMSA (e.g., 250 µL) dropwise while stirring to dissipate heat.

-

Allow the reaction to proceed at room temperature for 90-120 minutes.[5]

-

Filter the resin and wash it with fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding a 10-fold volume of cold diethyl ether.

-

Isolate the precipitated peptide by centrifugation or filtration.

Conclusion

This compound resin is an indispensable tool in the field of peptide synthesis, providing a reliable and well-established method for the production of C-terminal peptide amides via the Boc-SPPS strategy. A thorough understanding of its chemical properties and the associated experimental protocols is crucial for the successful synthesis of high-quality peptides for research, diagnostics, and therapeutic development. The methodologies and data presented in this guide offer a solid foundation for scientists and researchers working in this demanding field.

References

4-methylbenzhydrylamine synonyms and common names in research

An In-depth Technical Guide to 4-Methylbenzhydrylamine and its Resin Derivatives in Research

For researchers, scientists, and drug development professionals, this compound and its polymer-bound form, this compound (MBHA) resin, are pivotal tools in the field of peptide synthesis and drug discovery. This technical guide provides a comprehensive overview of its synonyms, common research names, physicochemical properties, and detailed experimental protocols for its primary application in solid-phase peptide synthesis (SPPS).

Synonyms and Common Research Names

This compound is known by a variety of names in chemical literature and commercial catalogs. Proper identification is crucial for sourcing and for accurate literature searches.

| Type | Name |

| IUPAC Name | (4-methylphenyl)(phenyl)methanamine[1] |

| Common Abbreviations | pMBHA[1][2] |

| Systematic Names | 1-(4-methylphenyl)-1-phenylmethanamine[2] |

| 4-Methyl-alpha-phenylbenzenemethanamine | |

| Phenyl(p-tolyl)methanamine[2] | |

| Resin-Bound Form | This compound resin |

| MBHA resin[3] | |

| (α-Amino-α-p-xylyl hydrochloride)polystyrene crosslinked with divinylbenzene[3][4] | |

| CAS Number | 55095-21-1 |

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties of this compound and the common specifications of its commercially available resin forms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅N | [1] |

| Molecular Weight | 197.27 g/mol | [1] |

| CAS Number | 55095-21-1 | [1] |

| Storage Temperature | 2-8°C | [2] |

Table 2: Typical Properties of this compound (MBHA) Resin

| Property | Value Range | Significance in Research |

| Matrix | Polystyrene cross-linked with divinylbenzene (DVB) | Provides an insoluble solid support for peptide synthesis. |

| Cross-linking | 1-2% DVB | Determines the swelling properties and mechanical stability of the resin. |

| Particle Size | 100-200 mesh or 200-400 mesh[5] | Affects solvent diffusion and reaction kinetics. |

| Substitution Level | 0.5 - 2.0 mmol/g[6][7] | Defines the loading capacity of the first amino acid. |

| Functional Group | Amine | Serves as the attachment point for the C-terminus of the peptide chain. |

Core Application: Solid-Phase Peptide Synthesis

MBHA resin is a cornerstone of solid-phase peptide synthesis (SPPS), particularly for the production of C-terminal peptide amides using the Boc (tert-butyloxycarbonyl) protection strategy. The workflow involves the sequential addition of amino acids to the growing peptide chain, which is covalently linked to the insoluble resin support.

References

- 1. This compound | C14H15N | CID 2734295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. This compound resin hydrochloride 200-400 mesh | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound hydrochloride, polymer-supported, 1% cross-linked, 100-200 mesh, 0.5-1.0 mmol/g on PS-DVB 25 g [thermofisher.com]

A Comprehensive Guide to the Handling and Storage of MBHA Resin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential practices for the proper handling and storage of 4-Methylbenzhydrylamine (MBHA) resin, a cornerstone of solid-phase peptide synthesis (SPPS) for the production of C-terminal peptide amides. Adherence to these guidelines is critical for ensuring resin stability, maximizing peptide yield and purity, and maintaining a safe laboratory environment.

Introduction to MBHA Resin

MBHA resin is a widely utilized solid support in peptide synthesis, particularly within the Boc (tert-butyloxycarbonyl) strategy.[1][2] Its polystyrene-based matrix, typically cross-linked with 1% divinylbenzene (DVB), is functionalized with a methylbenzhydrylamine linker.[3][4] This linker is key to its utility, as it allows for the attachment of the first amino acid and subsequent peptide chain elongation, followed by cleavage under strong acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to yield a C-terminal amide.[1][3] The resin is often supplied as the hydrochloride salt to enhance the stability of the amine group against air oxidation.[1]

General Properties

A summary of the general properties of MBHA resin is provided in the table below. These properties can vary between manufacturers and specific product lines.

| Property | Description |

| Appearance | Off-white to yellow beads[3][5] |

| Matrix | 1% DVB/polystyrene[3] |

| Type | Gel-type resin[3] |

| Functional Group | Amine[4] |

| Shipped As | Dry powder[3] |

| Particle Size | Typically 100-200 or 200-400 mesh[3][4] |

| Substitution Range | 0.3 - 1.6 mmol/g[3] |

Storage and Stability

Proper storage is paramount to preserving the integrity and reactivity of MBHA resin. The following table summarizes the recommended storage conditions and factors affecting stability.

| Parameter | Recommendation | Rationale |

| Temperature | 2 - 8 °C[5] | Minimizes degradation of the functional linker. |

| Atmosphere | Keep container tightly closed in a dry, well-ventilated area.[5] | The resin is air-sensitive and susceptible to oxidation.[1][5] |

| Incompatible Materials | Strong oxidizing agents, acylating agents.[5] | Can lead to unwanted side reactions and degradation of the resin. |

| Light | Avoid direct sunlight.[3] | May contribute to degradation over time. |

The product is generally stable under the recommended storage conditions.[5] For peptide-resins with protecting groups, storage in a dry state at room temperature can be suitable for extended periods.[6]

Safe Handling and Personal Protective Equipment (PPE)

MBHA resin, like many laboratory chemicals, requires careful handling to minimize exposure and ensure personal safety. The following is a summary of recommended safety precautions.

| Precaution | Details |

| Ventilation | Use in a well-ventilated area or with local exhaust ventilation to keep airborne levels below exposure limits.[5] |

| Personal Protective Equipment (PPE) | - Eye Protection: Safety glasses with side-shields.[5] - Hand Protection: Handle with gloves.[5] - Skin and Body Protection: Lab coat or other suitable impervious clothing.[5] - Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use appropriate respirator cartridges.[5] |

| Hygiene | Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[5] |

| Spill Response | Use appropriate tools to place spilled solid into a waste disposal container. For large spills, use a shovel and sweep up any remaining product.[5] |

Experimental Protocols

The following sections provide detailed methodologies for the key steps in handling and utilizing MBHA resin for solid-phase peptide synthesis.

Resin Swelling

Proper swelling of the resin is crucial for allowing reagents to access the reactive sites within the polymer matrix.

Protocol:

-

Place the desired amount of MBHA resin in a suitable reaction vessel.

-

Add a solvent such as Dichloromethane (DCM) for polystyrene-based resins or Dimethylformamide (DMF) for PEG-PS or PEGA resins.[7]

-

Allow the resin to swell for at least 1 hour.[7]

-

After swelling, wash the resin thoroughly with the swelling solvent.

Neutralization of the Resin

MBHA resin is often supplied as the hydrochloride salt and must be neutralized before coupling the first amino acid.

Protocol:

-

Suspend the swollen resin in 10% (v/v) Diisopropylethylamine (DIPEA) in DCM, using approximately 10 mL of solution per gram of resin.[1]

-

Agitate the suspension with a mechanical shaker for 10 to 15 minutes.[1]

-

Filter the resin and wash it thoroughly with DCM to remove excess DIPEA and the diisopropylethylammonium chloride salt.[1]

Attachment of the First Amino Acid (Boc Chemistry)

The following is a standard protocol for coupling the first Boc-protected amino acid to the neutralized MBHA resin.

Protocol:

-

Suspend the neutralized resin in DMF (approximately 10 mL per gram of resin).[1]

-

In a separate flask, dissolve 1.5 to 2.5 equivalents (relative to the resin substitution) of the first Boc-amino acid and an equimolar amount of 1-Hydroxybenzotriazole (HOBt) in a minimum amount of DMF.[1]

-

Add the amino acid/HOBt solution to the resin suspension.[1]

-

Cool the reaction mixture in an ice bath.[1]

-

Add an amount of N,N'-Diisopropylcarbodiimide (DIC) equimolar to the Boc-amino acid.[1]

-

Swirl the flask in the ice bath to mix the contents, then allow the mixture to come to room temperature.[1]

-

Agitate the reaction mixture at room temperature with a mechanical shaker for at least 4 hours.[1]

-

Perform a Kaiser test to check for the presence of free amine groups. If the test is positive, continue shaking for another hour.[1]

-

If the Kaiser test remains positive, add 2 equivalents (relative to the resin) of acetic anhydride and pyridine to "cap" any unreacted amine groups by agitating for an additional 30 minutes.[1]

-

Filter the resin and wash it sequentially with DMF, DCM, and methanol (3 times each).[1]

-

Dry the resin in vacuo to a constant weight.[1]

Conclusion

The successful synthesis of high-quality peptide amides using MBHA resin is critically dependent on the meticulous handling and storage of the resin. By following the guidelines outlined in this technical guide, researchers can ensure the stability and reactivity of the resin, leading to more reliable and reproducible results in their solid-phase peptide synthesis endeavors. Always refer to the specific safety data sheet provided by the manufacturer for the most comprehensive safety information.

References

- 1. peptide.com [peptide.com]

- 2. MBHA Resin [myskinrecipes.com]

- 3. Seplife® MBHA Resin - Amerigo Scientific [amerigoscientific.com]

- 4. MBHA Resin 200-400 mesh, extent of labeling: 0.5-1.0 mmol/g loading, 1 cross-linked MBHA resin [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

The Advent and Evolution of Benzhydrylamine Resins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of benzhydrylamine resins marked a pivotal moment in the advancement of solid-phase peptide synthesis (SPPS), particularly for the production of C-terminal peptide amides, a common structural motif in many biologically active peptides. This guide provides an in-depth exploration of the core principles, historical context, synthesis, and application of these essential tools in peptide chemistry.

Discovery and Historical Context

Prior to 1970, the synthesis of peptide amides via SPPS was a cumbersome process. The introduction of the benzhydrylamine (BHA) resin by P. G. Pietta and G. R. Marshall in 1970 revolutionized this field. Their innovation provided a solid support that, upon cleavage, directly yielded the desired peptide amide, thereby streamlining the synthesis of a vast array of biologically important molecules. This foundational work paved the way for the development of a family of related resins with modulated properties.

A significant advancement came with the introduction of the p-methylbenzhydrylamine (MBHA) resin . This methylated analogue exhibits greater acid lability compared to the original BHA resin, allowing for more controlled cleavage of the peptide amide from the solid support.[1] The MBHA resin has since become a workhorse in Boc-based solid-phase peptide synthesis.[2] Further modifications, such as the p-methoxybenzhydrylamine resin , were developed to offer even finer control over the acid sensitivity of the linker.

Synthesis of Benzhydrylamine Resins

The synthesis of benzhydrylamine resins typically involves a two-step process starting from polystyrene beads, a robust and chemically inert polymeric support.

Step 1: Friedel-Crafts Acylation

The first step is the acylation of the polystyrene support with a suitable acyl halide in the presence of a Lewis acid catalyst. This reaction introduces a benzoyl or substituted benzoyl group onto the aromatic rings of the polystyrene backbone.

Experimental Protocol: Friedel-Crafts Acylation of Polystyrene

-

Swell the Resin: Swell polystyrene-co-divinylbenzene resin (1% or 2% DVB) in a suitable solvent such as dichloromethane (DCM) or nitrobenzene for 1-2 hours.

-

Prepare the Acylating Agent: In a separate flask, prepare the acylating reagent by adding a benzoyl halide (e.g., benzoyl chloride or p-toluoyl chloride) to a solution of a Lewis acid (e.g., aluminum chloride, AlCl₃) in nitrobenzene, typically at a low temperature (0-5 °C).

-

Acylation Reaction: Add the acylating agent to the swollen resin suspension and stir the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the desired level of substitution.[3][4]

-

Quenching and Washing: Quench the reaction by the slow addition of an alcohol (e.g., methanol) followed by water.

-

Purification: Wash the resin extensively with a series of solvents, such as water, methanol, and dichloromethane, to remove any unreacted reagents and byproducts.

-

Drying: Dry the resulting benzoylated resin under vacuum. The loading of ketone groups on the resin can be determined by techniques such as infrared spectroscopy.

Step 2: Reductive Amination via the Leuckart Reaction

The ketone-functionalized resin is then converted to the desired amine via reductive amination. The Leuckart reaction is a classic and effective method for this transformation, utilizing ammonium formate or formamide as both the nitrogen source and the reducing agent.[1][5][6]

Experimental Protocol: Leuckart Reaction for Benzhydrylamine Resin Synthesis

-

Prepare the Leuckart Reagent: Prepare a mixture of ammonium formate and formamide (or use ammonium formate alone).

-

Amination Reaction: Add the benzoylated resin to the Leuckart reagent mixture. Heat the suspension to a high temperature, typically between 160-190 °C, for several hours.[4][6]

-

Hydrolysis: After the reaction is complete, hydrolyze the resulting formamide intermediate by heating the resin with aqueous acid (e.g., HCl) or base (e.g., NaOH).

-

Washing and Neutralization: Wash the resin thoroughly with water and a sequence of organic solvents. If the amine is in its salt form, neutralize it with a base such as diisopropylethylamine (DIEA).

-

Drying: Dry the final benzhydrylamine resin under vacuum. The amine loading capacity can be determined by a quantitative ninhydrin test or by titration.

Application in Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)

Benzhydrylamine resins are primarily used in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of SPPS. The workflow involves the sequential addition of Nα-Boc protected amino acids to the resin-bound growing peptide chain.

Workflow of a Single Coupling Cycle

-

Deprotection: The Nα-Boc protecting group of the resin-bound amino acid or peptide is removed with an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: The resulting ammonium salt is neutralized with a tertiary amine base, such as DIEA.

-

Coupling: The next Nα-Boc protected amino acid is activated with a coupling reagent (e.g., DCC/HOBt, HBTU, or PyBOP) and coupled to the free N-terminus of the resin-bound peptide.[7] The completion of the coupling reaction can be monitored using the qualitative Kaiser (ninhydrin) test.

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion peptides, a capping step with an acetylating agent like acetic anhydride can be performed.[8]

Final Cleavage of the Peptide Amide

The final step in the synthesis is the cleavage of the completed peptide from the resin and the simultaneous removal of the side-chain protecting groups. For benzhydrylamine resins, this is achieved using a strong acid, most commonly anhydrous hydrogen fluoride (HF).[9][10]

Experimental Protocol: HF Cleavage of Peptides from Benzhydrylamine Resin

-

Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Scavengers: Add a scavenger cocktail to the resin to trap the reactive carbocations generated during the cleavage process, thereby preventing side reactions. A common scavenger is anisole.[11]

-

HF Condensation: Cool the reaction vessel with liquid nitrogen and condense anhydrous HF into it.

-

Cleavage Reaction: Allow the reaction mixture to warm to 0 °C and stir for a specified period, typically 1-2 hours.[9]

-

HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.

-

Peptide Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Wash the precipitate several times with cold ether to remove the scavengers and other organic byproducts.

-

Extraction and Lyophilization: Extract the peptide from the resin with a suitable aqueous solvent (e.g., dilute acetic acid) and lyophilize to obtain the final product.

Quantitative Data and Resin Comparison

The choice of benzhydrylamine resin can significantly impact the outcome of a peptide synthesis. The following tables summarize key quantitative data for different types of benzhydrylamine resins.

| Resin Type | Typical Loading Capacity (mmol/g) | Acid Stability |

| Benzhydrylamine (BHA) Resin | 0.4 - 1.2 | High |

| p-Methylbenzhydrylamine (MBHA) Resin | 0.4 - 1.3[12][13] | Moderate |

| p-Methoxybenzhydrylamine Resin | 0.3 - 0.8 | Low |

| Resin Type | Typical Cleavage Conditions | Cleavage Yield |

| Benzhydrylamine (BHA) Resin | Anhydrous HF, 0 °C, 1-2 h | Good to Excellent |

| p-Methylbenzhydrylamine (MBHA) Resin | Anhydrous HF, 0 °C, 1 h | Excellent[1] |

| p-Methoxybenzhydrylamine Resin | 50% TFA/DCM or weaker acids | Good to Excellent |

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis and application of benzhydrylamine resins.

Caption: Synthesis of Benzhydrylamine Resin.

Caption: Boc-SPPS Cycle on Benzhydrylamine Resin.

Conclusion

The introduction of benzhydrylamine resins has been a cornerstone in the field of peptide synthesis, enabling the efficient and reliable production of C-terminal peptide amides. The versatility of this class of resins, with tunable acid lability through aromatic substitution, has provided peptide chemists with a powerful toolkit to tackle the synthesis of complex and biologically relevant molecules. A thorough understanding of their synthesis, properties, and application is essential for any researcher or professional involved in the art and science of peptide chemistry and drug development.

References

- 1. A p-methylbenzhydrylamine resin for improved solid-phase synthesis of peptide amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. peptide.com [peptide.com]

- 8. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]

- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 10. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

- 13. shop.bachem.com [shop.bachem.com]

Methodological & Application

Application Notes and Protocols: Fmoc-Based Peptide Amide Synthesis on 4-Methylbenzhydrylamine (MBHA) Resin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide research and drug development. This methodology allows for the efficient and stepwise assembly of amino acids into a desired peptide sequence on a solid support. For the synthesis of C-terminal peptide amides, which are prevalent in many biologically active peptides, 4-methylbenzhydrylamine (MBHA) resin is a widely employed solid support.

The benzhydrylamine linker of the MBHA resin is stable to the basic conditions required for Fmoc group removal (typically with piperidine) but can be cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrofluoric acid (HF), to yield the desired peptide amide.[1][2] Rink Amide-MBHA resin, a popular variant, incorporates a linker that offers reduced acid sensitivity during the synthesis cycles, providing a wider margin of error and protection for sensitive amino acid side chains.[3]

These application notes provide a comprehensive overview and detailed protocols for the successful synthesis of peptide amides on MBHA resin using Fmoc chemistry.

Data Presentation

Table 1: Common Coupling Reagents for Fmoc SPPS

| Coupling Reagent | Class | Relative Reactivity | Advantages | Potential Disadvantages |

| HATU | Uronium/Aminium | Very High | Fast coupling kinetics, effective for sterically hindered amino acids.[4] | Can lead to guanidinylation of the free N-terminus if used in excess.[4] |

| HBTU | Uronium/Aminium | High | Efficient and widely used for standard couplings.[4] | Less reactive than HATU; potential for guanidinylation.[4] |

| HCTU | Uronium/Aminium | Very High | Similar reactivity to HATU, often more cost-effective.[4] | Potential for side reactions similar to other uronium salts.[4] |

| PyBOP | Phosphonium | High | Byproducts are non-carcinogenic; lower risk of guanidinylation.[4] | Generally lower reactivity than uronium/aminium salts.[4] |

| DIC/Oxyma | Carbodiimide | Moderate | Cost-effective, simple byproducts (urea is soluble).[4] | Slower reaction rates; potential for dehydration of Asn/Gln side chains.[4] |

Table 2: Common Cleavage Cocktails for Peptide Amide Release from MBHA Resin

| Reagent Cocktail | Composition (v/v) | Scavengers | Target Residues & Conditions | Reference |

| TFA/H₂O/TIPS | 95:2.5:2.5 | Triisopropylsilane (TIPS), Water | General purpose, for peptides without sensitive residues like Cys, Met, or Trp. | [5] |

| TFA/H₂O/EDT/TIPS | 94:2.5:2.5:1 | Ethanedithiol (EDT), TIPS, Water | For peptides containing Cysteine (Cys) to prevent side reactions. | [5][6] |

| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT, Water | A robust, universal cocktail for complex peptides, especially those with multiple sensitive residues. | [7] |

| Reagent B | TFA/Phenol/H₂O/TIPS (88:5:5:2) | Phenol, TIPS, Water | "Odorless" alternative to cocktails with thioanisole or EDT, useful for trityl-based protecting groups. | [8] |

Experimental Workflow

Caption: Workflow for Fmoc-based peptide amide synthesis on MBHA resin.

Experimental Protocols

Protocol 1: Resin Preparation and Swelling

-

Place the desired amount of this compound (MBHA) or Rink Amide-MBHA resin into a reaction vessel.

-

Add sufficient N,N-dimethylformamide (DMF) to cover the resin.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[4][6]

-

Drain the DMF from the reaction vessel.

Protocol 2: Iterative Cycle for Peptide Chain Elongation

This protocol describes a single cycle of deprotection and coupling. Repeat these steps for each amino acid in the peptide sequence.

A. Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the swollen resin.[4][9]

-

Agitate the mixture for 5-10 minutes at room temperature.[10]

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[6]

B. Amino Acid Coupling

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading capacity) and a coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.[5][6]

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.[6]

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.[6] The reaction time may be extended for sterically hindered amino acids.

-

To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser test.[11] A negative test (beads remain colorless) indicates a complete reaction.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).[6]

Protocol 3: Final Cleavage and Deprotection

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 2A.

-

Wash the peptide-resin thoroughly with DMF, followed by DCM, and then methanol to shrink the resin. Dry the resin under vacuum.[5]

-

Prepare the appropriate cleavage cocktail (see Table 2). For a general-purpose cleavage, use a mixture of TFA/H₂O/TIPS (95:2.5:2.5, v/v).[5]

-

Add the cleavage cocktail to the dried peptide-resin in a fume hood (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.[5]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

Protocol 4: Peptide Precipitation and Purification

-

Concentrate the collected TFA filtrate under a gentle stream of nitrogen.

-

Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.[5]

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic-soluble impurities.[5]

-

After the final wash, dry the peptide pellet under vacuum.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by mass spectrometry to confirm the identity of the desired peptide amide. Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. peptide.com [peptide.com]

Application Note: Boc-Based Solid-Phase Peptide Synthesis Protocol for 4-Methylbenzhydrylamine (MBHA) Support

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) protection strategy is a foundational and robust method for the chemical synthesis of peptides. This approach involves the stepwise assembly of a peptide chain covalently linked to an insoluble solid support. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is based on "graduated acid lability".[1][2] The temporary Nα-Boc protecting group is labile to moderate acids like trifluoroacetic acid (TFA), while the more permanent, typically benzyl-based, side-chain protecting groups require a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for removal.[1][3]

The 4-methylbenzhydrylamine (MBHA) resin is the support of choice for Boc-SPPS when the desired product is a C-terminal peptide amide.[4] The final cleavage step from the MBHA support yields a primary amide at the C-terminus of the peptide. This document provides a detailed, step-by-step protocol for manual Boc-SPPS on MBHA resin, intended to guide researchers through a successful synthesis campaign.

Core Principles and Workflow

The synthesis is a cyclical process, where each cycle adds one amino acid residue to the growing peptide chain. A typical cycle consists of three primary steps:

-

Deprotection: Removal of the Nα-Boc group with TFA to expose a free amine.

-

Neutralization: Conversion of the resulting ammonium salt to a free amine using a hindered organic base.

-

Coupling: Formation of a peptide bond by coupling the next Nα-Boc protected amino acid.

This cycle is repeated until the desired sequence is assembled. The process concludes with a final cleavage step, which simultaneously removes the side-chain protecting groups and cleaves the completed peptide amide from the MBHA resin.[1]

Experimental Protocols

This section outlines the detailed methodology for each stage of the synthesis.

3.1. Materials and Reagents

-

This compound (MBHA) resin (e.g., 100-200 mesh, 0.5-1.0 mmol/g substitution)

-

Nα-Boc protected amino acids

-

Side-chain protected amino acids (as required)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Isopropanol (IPA)

-

Trifluoroacetic acid (TFA), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling Reagents: e.g., HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DCC (N,N'-Dicyclohexylcarbodiimide)[5]

-

Scavengers for deprotection (e.g., Dithioethane - DTE) and cleavage (e.g., anisole, p-cresol)[3][6]

-

Anhydrous Hydrogen Fluoride (HF) and HF cleavage apparatus

-

Cold diethyl ether or methyl tert-butyl ether (MTBE)

-

SPPS reaction vessel with frit and stopcock

-

Shaker or mechanical stirrer

3.2. Step 1: Resin Preparation (Swelling)

-

Place the desired amount of MBHA resin into the SPPS reaction vessel.

-

Add DCM to completely cover the resin (approx. 10-15 mL per gram of resin).

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[1]

-

Drain the DCM by filtration.

3.3. Step 2: SPPS Cycle

This cycle is repeated for each amino acid in the peptide sequence. The first amino acid is coupled directly to the swollen MBHA resin.[4]

3.3.1. Nα-Boc Deprotection

-

Wash the resin twice with DCM.

-

Perform a pre-wash by agitating for 5 minutes, then drain.[1]

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4][7]

-

Drain the TFA solution.

-

Wash the resin thoroughly to remove residual acid. A typical wash sequence is: DCM (3-5 times), IPA (2 times), DCM (3-5 times).[4][8]

3.3.2. Neutralization

-

To the deprotected peptide-resin, add a solution of 10% DIEA in DCM.[8]

-

Agitate for 2 minutes and drain. Repeat this step one more time.[8]

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[8]

-

(Optional but Recommended): Perform a Kaiser test to confirm the presence of a free primary amine (a positive blue result indicates successful deprotection).[1][8]

3.3.3. Amino Acid Coupling

-

In a separate vessel, pre-activate the next amino acid. Dissolve Boc-amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in DMF. Add DIEA (4-6 equivalents) and allow to react for 1-5 minutes.[1][9]

-

Add the pre-activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.[1]

-

Monitor the reaction completion using the Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.[1]

-

Once the reaction is complete, drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[9]

-

Proceed to the next deprotection step or, if the sequence is complete, to the final cleavage.

3.4. Step 3: Final Cleavage and Deprotection (HF Cleavage)

This procedure requires a specialized HF-resistant apparatus and must be performed in a properly ventilated fume hood by trained personnel due to the extreme toxicity and corrosiveness of hydrogen fluoride.[10][11]

-

After the final coupling and washing, wash the peptide-resin with DCM and dry it thoroughly under a high vacuum for several hours.[1]

-

Place the dried peptide-resin (e.g., 1.0 g) into the reaction vessel of the HF apparatus.

-

Add a magnetic stir bar and the appropriate scavenger cocktail (e.g., 1.0 mL p-cresol or anisole).[6]

-

Cool the reaction vessel to 0°C using an ice/water bath.

-

Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.

-

After the reaction is complete, remove the HF by evaporation under a vacuum.

-

Wash the residue (crude peptide and resin) with cold diethyl ether to precipitate the peptide and remove organic scavengers.[1][6]

-

Collect the crude peptide by filtration or centrifugation. Wash several more times with cold ether.

-

Dry the crude peptide under vacuum.

3.5. Step 4: Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired purity, followed by characterization with mass spectrometry.[1]

Data Presentation: Summary of Protocol Parameters

| Step | Parameter | Reagent/Solvent | Concentration/Equivalents | Time |

| Resin Swelling | Solvent Volume | DCM | 10-15 mL/g resin | 30-60 min |

| Boc Deprotection | Deprotection Reagent | 50% TFA in DCM | - | 20-30 min |

| Scavenger (optional) | Dithioethane (DTE) | 0.5% (v/v) | - | |

| Neutralization | Base | 10% DIEA in DCM | - | 2 x 2 min |

| Amino Acid Coupling | Boc-Amino Acid | - | 2-4 eq. | 1-2 hours |

| Coupling Reagent (e.g., HBTU) | - | 2-4 eq. | 1-2 hours | |

| Activation Base | DIEA | 4-6 eq. | 1-2 hours | |

| Final Cleavage | Cleavage Acid | Anhydrous HF | ~10 mL/g resin | 1-2 hours |

| Scavenger | Anisole or p-Cresol | ~1 mL/g resin | - | |

| Temperature | - | 0 °C | 1-2 hours |

Potential Side Reactions and Considerations

-

Incomplete Deprotection/Coupling: Can lead to deletion sequences. Always monitor reactions with the Kaiser test. For sterically hindered amino acids (e.g., Ile, Val), longer coupling times or more potent coupling reagents like HATU may be necessary.[9]

-

Alkylation: The tert-butyl carbocation generated during Boc deprotection can alkylate sensitive residues like Trp, Met, and Cys. The use of scavengers like DTE is critical to prevent this.[3][12]

-

Racemization: While minimized by the use of urethane-based Boc protection, racemization can occur, especially with prolonged activation times. Pre-activation should be kept brief.[9][13]

-

Aspartimide Formation: Peptides containing aspartic acid can form a succinimide derivative, particularly under basic conditions. While less common than in Fmoc-SPPS, care should be taken.[3]

-

Cleavage Side Reactions: Carbocations generated from side-chain protecting groups during final cleavage can cause various side reactions. A well-chosen scavenger cocktail is essential for obtaining a clean crude product.[1][6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 12. peptide.com [peptide.com]

- 13. bachem.com [bachem.com]

Application Note and Protocols: Attaching the First Amino Acid to MBHA Resin

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methylbenzhydrylamine (MBHA) resin is a cornerstone of solid-phase peptide synthesis (SPPS), primarily utilized for the production of C-terminal peptide amides. The attachment of the first amino acid to the resin is a critical step that dictates the overall success and purity of the final peptide. MBHA resin is compatible with both Boc (tert-butyloxycarbonyl) and, through modified linkers like Rink Amide, Fmoc (9-fluorenylmethoxycarbonyl) protection strategies.[1][2] This document provides detailed protocols for both methods, quantitative data for reaction setup, and a procedure for determining the final loading capacity.

Experimental Protocols

Two primary strategies are employed for coupling the first amino acid to MBHA-based resins, depending on the choice of N-α-amino protecting group: Boc or Fmoc.

Protocol 1: Boc-Amino Acid Attachment to MBHA Resin

This protocol is standard for traditional Boc-based SPPS to generate peptide amides.[3] MBHA resin is often supplied as an HCl salt to protect the amine function from air oxidation, requiring a neutralization step before coupling.[1]

Materials:

-

MBHA Resin (HCl salt form)

-

Boc-protected amino acid

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Acetic Anhydride

-

Pyridine

-

Methanol (MeOH)

Procedure:

-

Resin Swelling and Neutralization:

-

Suspend the MBHA resin in a reaction vessel with 10% (v/v) DIPEA in DCM (approx. 10-15 mL per gram of resin).[1][4]

-

Agitate the suspension with a mechanical shaker for 10-15 minutes to neutralize the HCl salt.[1]

-

Filter the resin and wash thoroughly with DCM (3 times) to remove excess DIPEA.[1]

-

Wash the resin with DMF (3 times) to prepare for the coupling reaction.

-

-

Amino Acid Activation:

-

In a separate flask, dissolve 1.5 to 2.5 equivalents of the first Boc-amino acid (relative to the resin's theoretical substitution) and an equimolar amount of HOBt in a minimal volume of DMF.[1]

-

Stir the mixture until all solids are dissolved.

-

Cool the solution in an ice bath for 10 minutes.

-

Add DIC (1.0 equivalent relative to the amino acid) to the cooled solution to begin the activation. Let the mixture stand for 10 minutes at 0°C.[1]

-

-

Coupling:

-

Monitoring and Capping (Optional but Recommended):

-

Remove a small sample of resin beads, wash them with DCM, and perform a Kaiser test to check for the presence of free primary amines.[1][4]

-

If the Kaiser test is positive (indicating incomplete coupling), continue the reaction for another 1-2 hours and re-test.

-

If free amines persist, cap the unreacted sites by adding acetic anhydride (2 equivalents relative to the resin) and pyridine (2 equivalents) to the reaction vessel and agitating for 30 minutes.[1][4]

-

-

Final Washing and Drying:

Protocol 2: Fmoc-Amino Acid Attachment to Rink Amide MBHA Resin

Rink Amide MBHA resin is pre-functionalized with an acid-labile linker, allowing for Fmoc-based synthesis of peptide amides.[2][5] The procedure involves deprotecting the Fmoc group on the linker to reveal a primary amine, followed by standard amide coupling.[6]

Materials:

-

Rink Amide MBHA Resin

-

Fmoc-protected amino acid

-

20% (v/v) Piperidine in DMF

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Coupling reagents: e.g., HOBt/DIC, or HBTU/DIPEA, or HATU/DIPEA

-

Methanol (MeOH)

Procedure:

-

Resin Swelling and Fmoc Deprotection:

-

Swell the Rink Amide MBHA resin in DMF (10-15 mL per gram of resin) for at least 30 minutes.[6]

-

Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 20-30 minutes to remove the Fmoc group from the Rink linker.[6]

-

Filter the resin and wash thoroughly with DMF (5 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

Method A (DIC/HOBt): Dissolve the Fmoc-amino acid (1.5 to 2.5 equivalents) and HOBt (1.5 to 2.5 equivalents) in DMF. Add DIC (1.5 to 2.5 equivalents) and allow to pre-activate for 10 minutes.[4]

-

Method B (HATU/DIPEA): Dissolve the Fmoc-amino acid (5 equivalents) and HATU (5 equivalents) in DMF. Add DIPEA (10 equivalents) and add the solution immediately to the resin.[7][8]

-

-

Coupling:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1 to 3 hours at room temperature.[4]

-

-

Monitoring and Capping:

-

Perform a Kaiser test on a small sample of resin beads to check for completion.[6] A negative test indicates a successful coupling.

-

If the coupling is incomplete, consider a second coupling step.

-

Capping can be performed as described in Protocol 1, Step 4.

-

-

Final Washing and Drying:

-

Filter the resin and wash sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).[4]

-

Dry the resin in vacuo to a constant weight.

-

Protocol 3: Quantitative Determination of Fmoc Loading

After attaching the first Fmoc-amino acid, it is crucial to accurately determine the resin's substitution level (loading). This is achieved by spectrophotometrically measuring the amount of dibenzofulvene-piperidine adduct released upon Fmoc deprotection.[4][9][10]

Procedure:

-

Accurately weigh approximately 5-10 mg of the dry, Fmoc-loaded resin into a microcentrifuge tube.[9]

-

Add exactly 1.0 mL of 20% (v/v) piperidine in DMF.[4]

-

Agitate the tube on a rotary shaker for 1 hour at room temperature.[4]

-

Allow the resin to settle. Dilute 50 µL of the supernatant into 5.0 mL of fresh DMF (a 1:101 dilution).

-

Prepare a blank sample using the same dilution of the 20% piperidine/DMF solution.

-

Measure the absorbance of the sample against the blank at ~301 nm using a UV-Vis spectrophotometer.

-

Calculate the resin loading using the Beer-Lambert law:

-

Loading (mmol/g) = (Absorbance × Dilution Volume [mL]) / (ε × mass [mg] × pathlength [cm])

-

Where ε (extinction coefficient) for the dibenzofulvene-piperidine adduct is typically 7800 L mol⁻¹ cm⁻¹.

-

For a 1 cm pathlength, the formula simplifies to: Loading (mmol/g) = (A₃₀₁ × 5.05) / (7.8 × mass [mg])

-

Data Presentation

The following table summarizes typical quantitative parameters for the coupling of the first amino acid to MBHA-type resins.

| Parameter | Boc Chemistry Protocol | Fmoc Chemistry Protocol | Reference |

| Resin Substitution | 0.4 - 1.2 mmol/g | 0.4 - 0.8 mmol/g | [1][5][11] |

| Amino Acid | 1.5 - 2.5 equivalents | 1.5 - 5.0 equivalents | [1][7] |

| Coupling Reagents | 1.0 - 2.5 equivalents | 1.5 - 10 equivalents (depends on method) | [1][4][7] |

| Solvent Volume | 10 - 15 mL / g resin | 10 - 15 mL / g resin | [1][4] |

| Coupling Time | 2 - 4 hours | 1 - 6 hours | [1][8] |

| Capping Reagents | 2.0 equivalents | 2.0 equivalents | [1] |

Visualizations

The following diagram illustrates the general workflow for attaching the first amino acid to an MBHA-based resin.

Caption: Workflow for the attachment of the first amino acid to MBHA-type resins.

References

- 1. peptide.com [peptide.com]

- 2. appliedpolytech.com [appliedpolytech.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. glycopep.com [glycopep.com]

- 6. peptide.com [peptide.com]

- 7. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. peptideweb.com [peptideweb.com]

- 10. biotage.com [biotage.com]

- 11. appliedpolytech.com [appliedpolytech.com]

Standard Cleavage Cocktails for Peptides Synthesized on MBHA Resin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cleavage of peptides from 4-Methylbenzhydrylamine (MBHA) resin, a common solid support used in Boc solid-phase peptide synthesis (SPPS) for the production of C-terminal peptide amides. The selection of an appropriate cleavage cocktail is critical to ensure efficient removal of the peptide from the resin and simultaneous deprotection of amino acid side chains, while minimizing side reactions.

Introduction

MBHA resin is widely utilized for synthesizing peptide amides via Boc-based SPPS.[1] The linkage between the peptide and the resin is an acid-labile amide bond. Cleavage, therefore, requires strong acids to release the peptide amide. The most common and effective reagent for this purpose is anhydrous hydrogen fluoride (HF).[2] However, due to its hazardous nature, alternative strong acids like trifluoromethanesulfonic acid (TFMSA) and hydrogen bromide (HBr) in acetic acid are also employed.[2][3]

During the cleavage process, highly reactive cationic species are generated from the protecting groups and the resin linker. These can lead to undesired side reactions, such as alkylation of sensitive amino acid residues like tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).[4] To prevent these modifications, "scavengers" are added to the cleavage cocktail to trap these reactive cations.[4][5] The choice of cleavage cocktail and scavengers must be tailored to the specific amino acid composition of the peptide.[1]

Cleavage Cocktail Compositions

The composition of the cleavage cocktail is paramount for a successful peptide cleavage. Below is a summary of commonly used cleavage cocktails for MBHA resin.

| Cleavage Reagent | Typical Composition | Key Scavengers & Additives | Applications & Considerations |

| High HF | HF:Scavenger (e.g., 90:10 v/v) | Anisole, p-Cresol, Dimethylsulfide (DMS), p-Thiocresol | The most versatile and effective method for a wide range of peptides.[2] Requires specialized, HF-resistant apparatus.[2] Reaction time is typically 30-60 minutes at 0-5°C.[1] For peptides containing Arg(Tos), the cleavage may take up to 2 hours.[1][2] |

| Low-High HF | Low Step: HF:DMS:p-Cresol (25:65:10 v/v) for 2 hours at 0°C. High Step: HF:p-Cresol (90:10 v/v) for 30-60 minutes at 0°C. | Dimethylsulfide (DMS), p-Cresol, p-Thiocresol | A two-step procedure that minimizes side reactions.[1][2] The "low" step removes most side-chain protecting groups under milder conditions (SN2 mechanism), followed by the "high" step for cleavage from the resin.[2] |

| TFMSA | TFMSA:TFA:Scavenger | m-Cresol, Thioanisole, Dimethylsulfide (DMS), Ethanedithiol (EDT) | An alternative to HF that does not require a special apparatus, but TFMSA is still highly corrosive.[2] Cleavage times for MBHA resin are typically 90-120 minutes at room temperature.[2] |

| Low-High TFMSA | Low Step: TFMSA:TFA:DMS:m-Cresol (e.g., 10:50:30:10 v/v) for 3 hours at 0-5°C. High Step: Not always required for cleavage from MBHA, but can be used for final deprotection. | Dimethylsulfide (DMS), m-Cresol, Ethanedithiol (EDT) | Similar to the low-high HF method, this procedure uses a lower concentration of the strong acid in the initial step to reduce side reactions.[2] |

| HBr/Acetic Acid | 30% HBr in Acetic Acid, TFA, Scavengers | Pentamethylbenzene, Thioanisole (or DMS for Met-containing peptides) | A less common but viable alternative that can be performed in standard laboratory glassware.[2][3] The reaction time is typically 60-90 minutes at room temperature.[2] |

| Reagent K | TFA:Phenol:Water:Thioanisole:EDT (82.5:5:5:5:2.5 v/v) | Phenol, Thioanisole, Water, Ethanedithiol (EDT) | A "universal" cleavage cocktail often used in Fmoc chemistry, but can be adapted for some Boc-cleavages, especially for peptides with multiple sensitive residues.[6] |

| Reagent B ("Odorless") | TFA:Phenol:Water:Triisopropylsilane (TIPS) (88:5:5:2 v/v) | Phenol, Water, Triisopropylsilane (TIPS) | Triisopropylsilane replaces the malodorous thiols (EDT, thioanisole) as a scavenger, particularly effective for scavenging trityl cations.[6] |

Scavenger Selection Guide

The appropriate choice of scavengers is critical to prevent modification of sensitive amino acid residues.

| Amino Acid Residue | Protecting Group(s) | Potential Side Reaction | Recommended Scavengers |

| Tryptophan (Trp) | Formyl (For), None | Alkylation of the indole ring | Anisole, Indole, Thioanisole (use with caution), Ethanedithiol (EDT), Triisopropylsilane (TIPS)[2][4] |

| Methionine (Met) | Sulfoxide (O) | Alkylation | Dimethylsulfide (DMS), Thioanisole[2] |

| Cysteine (Cys) | 4-Methylbenzyl (MeBzl), Acetamidomethyl (Acm) | Alkylation | p-Thiocresol, Dimethylsulfide (DMS), Anisole[1] |

| Tyrosine (Tyr) | Benzyl (Bzl), 2-Bromobenzyloxycarbonyl (2-BrZ) | Alkylation of the phenol ring | p-Cresol, Phenol, Anisole[6] |

| Arginine (Arg) | Tosyl (Tos), Nitro (NO2) | Incomplete deprotection | Longer reaction times may be required.[1][2] Low-high HF is recommended for Arg(Tos).[1] TFMSA will not deprotect Arg(NO2).[1] |

| Aspartic Acid (Asp) & Glutamic Acid (Glu) | Benzyl (Bzl), Cyclohexyl (cHx) | Aspartimide formation, Anisylation | Perform cleavage at lower temperatures (≤5°C).[1] |

Experimental Protocols

Safety Precaution: The cleavage procedures described below involve the use of highly corrosive and toxic acids (HF, TFMSA, HBr, TFA). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Anhydrous HF requires a specialized, dedicated apparatus and experienced personnel.

Protocol 1: Standard High HF Cleavage

This protocol is suitable for most peptides synthesized on MBHA resin.

Materials:

-

Peptide-MBHA resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol)

-

HF cleavage apparatus

-

Dry ice/methanol bath

-

Fine sintered glass funnel

-

Cold diethyl ether

-

Nitrogen gas source

Procedure:

-

Place the dried peptide-resin into the reaction vessel of the HF apparatus.

-

Add the appropriate scavengers. A common mixture is p-cresol (1.0 mL per gram of resin). If the peptide contains Trp, add anisole (1.0 mL per gram of resin).

-

Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.

-

Carefully distill the required volume of anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).

-

Allow the reaction mixture to stir at 0-5°C for 30 to 60 minutes. For peptides containing Arg(Tos), extend the reaction time to 2 hours.[1][2]

-

After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

-

Wash the resin with a small amount of TFA and filter through a fine sintered glass funnel.

-

Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold diethyl ether.

-

If necessary, store the mixture at 4°C overnight to facilitate precipitation.

-

Collect the precipitated peptide by filtration or centrifugation.

-

Wash the crude peptide with cold diethyl ether to remove scavengers.

-

Dry the peptide under vacuum.

Protocol 2: Standard TFMSA Cleavage

This protocol is an alternative to HF cleavage and does not require a specialized apparatus.

Materials:

-

Peptide-MBHA resin

-

Trifluoromethanesulfonic acid (TFMSA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., m-cresol, thioanisole)

-

Round-bottom flask with a magnetic stirring bar

-

Ice bath

-

Fine sintered glass funnel

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin (e.g., 250 mg) in a round-bottom flask with a magnetic stirring bar.[2]

-

Add the appropriate scavengers. A common mixture is thioanisole and m-cresol.

-

Cool the flask in an ice bath to 0-5°C.

-

Add cold TFA (e.g., 2.5 mL) to the flask and stir for 5-10 minutes.[2]

-

Slowly add TFMSA (e.g., 250 µL) dropwise while stirring to dissipate the heat generated.[2]

-

Remove the flask from the ice bath and allow the reaction to proceed at room temperature for 90-120 minutes with continuous stirring.[2]

-

Filter the resin using a fine sintered glass funnel and wash it twice with a small amount of TFA.[2]

-

Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold diethyl ether.

-

Isolate the peptide by filtration or centrifugation.

-

Wash the crude peptide with cold diethyl ether.

-

Dry the peptide under vacuum.

Experimental Workflow

The general workflow for peptide cleavage from MBHA resin involves several key stages, from preparation of the resin to the isolation of the crude peptide.

Caption: General workflow for peptide cleavage from MBHA resin.

Troubleshooting and Side Reactions

-

Incomplete Cleavage: This can be due to insufficient reaction time, low acid concentration, or aggregation of the peptide on the resin. Increasing the reaction time or using a stronger cleavage cocktail may resolve this issue.

-

Alkylation of Sensitive Residues: This is a common side reaction if inadequate scavengers are used. Ensure the appropriate scavengers for the specific amino acid composition of your peptide are included in the cleavage cocktail.

-

Aspartimide Formation: For peptides containing Asp, especially in Asp-Gly or Asp-Ser sequences, aspartimide formation can occur under acidic conditions. Performing the cleavage at a lower temperature (0-5°C) can minimize this side reaction.[1]

-

Oxidation of Methionine: Met can be oxidized to methionine sulfoxide. The inclusion of scavengers like DMS can help to reduce this. Some specialized cleavage cocktails are designed to reverse this oxidation.[6]

-